4-ethyl-5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-ethyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a pyrano ring fused with a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . The reaction conditions often include heating in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form dihydropyrimidine derivatives.
Substitution: The ethyl and ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
3-ethyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thieno[3,4-b]pyridine derivatives: These compounds have a different fusion pattern of the pyridine ring, resulting in distinct reactivity and applications.
Uniqueness
3-ethyl-2-(ethylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of ethyl, ethylsulfanyl, and dimethyl groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H20N2O2S2 |
---|---|
Molecular Weight |
324.5g/mol |
IUPAC Name |
4-ethyl-5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C15H20N2O2S2/c1-5-17-13(18)11-9-7-15(3,4)19-8-10(9)21-12(11)16-14(17)20-6-2/h5-8H2,1-4H3 |
InChI Key |
GZSFMKIAARFRIF-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=C(N=C1SCC)SC3=C2CC(OC3)(C)C |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC)SC3=C2CC(OC3)(C)C |
Origin of Product |
United States |
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